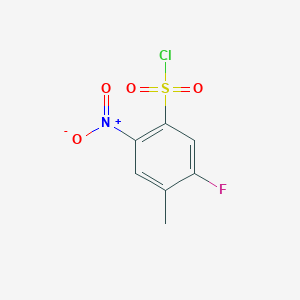

5-Fluoro-4-methyl-2-nitrobenzene-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-4-methyl-2-nitrobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C6H3ClFNO4S . It is used in proteomics research .

Molecular Structure Analysis

The molecular weight of 5-Fluoro-4-methyl-2-nitrobenzene-1-sulfonyl chloride is 239.61 . The InChI code for this compound is 1S/C7H5ClFNO4S/c1-4-2-5(9)7(15(8,13)14)3-6(4)10(11)12/h2-3H,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving 5-Fluoro-4-methyl-2-nitrobenzene-1-sulfonyl chloride are not available, it’s worth noting that similar compounds typically undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

5-Fluoro-4-methyl-2-nitrobenzene-1-sulfonyl chloride is a clear colorless to yellow liquid . More specific physical and chemical properties are not available in the sources.Scientific Research Applications

Synthesis of Pesticidal Intermediates

5-Fluoro-4-methyl-2-nitrobenzene-1-sulfonyl chloride is utilized in the synthesis of key intermediates for the production of pesticides. A notable example involves its use in generating methyl 5-amino-2-chloro-4-fluorophenylthioacetate, which is critical for the creation of herbicides such as juthiacet-methyl. This demonstrates the compound's role in the development of agricultural chemicals that control unwanted vegetation effectively (Xiao-hua Du et al., 2005).

Synthesis of Sulfonated Derivatives

The compound also finds application in the synthesis of sulfonated derivatives of 4-Fluoroaniline. Through a process involving the conversion of diazonium chlorides derived from 5-fluoro-2-nitroaniline to 5-fluoro-2-nitrobenzene-sulfonyl chloride, it aids in the production of compounds that have potential utility in various chemical manufacturing processes, including the production of dyes and pharmaceuticals (A. Courtin, 1982).

Development of Antimicrobial Agents

Research into the antimicrobial activity of compounds synthesized from 5-Fluoro-4-methyl-2-nitrobenzene-1-sulfonyl chloride showcases its importance in pharmaceutical research. A study on sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, reveals the synthesis of new derivatives with significant antimicrobial potency. This highlights the compound's contribution to the development of new antimicrobial agents (D. B. Janakiramudu et al., 2017).

Positron Emission Tomography (PET) Tracer Precursors

In the field of medical imaging, 5-Fluoro-4-methyl-2-nitrobenzene-1-sulfonyl chloride serves as a precursor for the synthesis of novel sulfonamide derivatives used in PET tracer development. This application is crucial for advancing diagnostic techniques in healthcare, particularly in detecting and monitoring diseases (P. Gebhardt & H. Saluz, 2012).

properties

IUPAC Name |

5-fluoro-4-methyl-2-nitrobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO4S/c1-4-2-6(10(11)12)7(3-5(4)9)15(8,13)14/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQSXRWIHJKJRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)S(=O)(=O)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-4-methyl-2-nitrobenzene-1-sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2Z)-3-(1H-benzimidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]-2-methylaniline](/img/structure/B2602212.png)

![5-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B2602213.png)

![[(1-Phenylethyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2602219.png)

![9-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one](/img/structure/B2602223.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B2602225.png)

![5-tert-Butyl 2-ethyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate](/img/structure/B2602233.png)

![N-butyl-1-(3,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2602235.png)